molecular formula C22H29N3O2 B363646 3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione CAS No. 1008189-16-9

3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione

Cat. No. B363646
CAS RN: 1008189-16-9
M. Wt: 367.5g/mol
InChI Key: PBJXEXFOESKBCA-UHFFFAOYSA-N
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Description

3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione, also known as ADAM-9, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of cancer research.

Mechanism of Action

The exact mechanism of action of 3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Specifically, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the breakdown of extracellular matrix proteins. By inhibiting the activity of MMPs, this compound is able to prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione is its specificity for MMPs, which makes it a potentially safer and more effective alternative to other MMP inhibitors that have been studied in the past. However, one limitation of this compound is that it is a relatively new compound, and more research is needed to fully understand its safety and efficacy.

Future Directions

There are a number of potential future directions for research on 3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione. One area of interest is the development of new cancer therapies that incorporate this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound, as well as its potential applications in the treatment of other diseases such as Alzheimer's disease and arthritis. Finally, more research is needed to fully understand the safety and efficacy of this compound, particularly in human clinical trials.

Synthesis Methods

3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione is synthesized through a multi-step process that involves the reaction of adamantane-1-carboxylic acid with 4-(dimethylamino)phenylhydrazine to form an intermediate product. This is then reacted with phosgene to produce the final product, this compound.

Scientific Research Applications

3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. Additionally, this compound has also been studied for its potential use in the treatment of other diseases such as Alzheimer's disease and arthritis.

properties

IUPAC Name

3-(1-adamantylamino)-1-[4-(dimethylamino)phenyl]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2/c1-24(2)17-3-5-18(6-4-17)25-20(26)10-19(21(25)27)23-22-11-14-7-15(12-22)9-16(8-14)13-22/h3-6,14-16,19,23H,7-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJXEXFOESKBCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NC34CC5CC(C3)CC(C5)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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